Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate is a fluorinated organic compound with the molecular formula C9H10FNO4S. It is characterized by the presence of a fluorine atom, a pyridine ring, and a sulfonyl group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate typically involves the reaction of 2-pyridylsulfonyl fluoride with ethyl acetate in the presence of a base such as lithium hexamethyldisilazide (LiHMDS). The reaction is carried out under an inert atmosphere at low temperatures (around -78°C) to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like Bu3SnH.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Bu3SnH in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Sulfides.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Contains a bromine atom instead of a pyridine ring and sulfonyl group.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Similar structure but with a methyl ester and additional fluorine atoms.
Uniqueness
Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate is unique due to the presence of the pyridine ring and sulfonyl group, which provide distinct chemical properties and reactivity compared to other fluorinated esters
Properties
Molecular Formula |
C9H10FNO4S |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-pyridin-2-ylsulfonylacetate |
InChI |
InChI=1S/C9H10FNO4S/c1-2-15-9(12)8(10)16(13,14)7-5-3-4-6-11-7/h3-6,8H,2H2,1H3 |
InChI Key |
WYVYUUHLNYHAPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(F)S(=O)(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.